molecular formula C19H17NOS B15251742 Benzenesulfinamide, 4-methyl-N,N-diphenyl- CAS No. 6873-89-8

Benzenesulfinamide, 4-methyl-N,N-diphenyl-

Cat. No.: B15251742
CAS No.: 6873-89-8
M. Wt: 307.4 g/mol
InChI Key: XNYGZHOHJBNSBK-UHFFFAOYSA-N
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Description

4-Methyl-N,N-diphenylbenzenesulfinamide is an organic compound with the molecular formula C19H17NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N,N-diphenylbenzenesulfinamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-diphenylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or toluene to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of 4-Methyl-N,N-diphenylbenzenesulfinamide follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N,N-diphenylbenzenesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N,N-diphenylbenzenesulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N,N-diphenylbenzenesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes involved in folate synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-propylbenzenesulfonamide: Similar structure but with a propyl group instead of diphenyl groups.

    4-Methyl-N-tosylbenzenesulfonamide: Contains a tosyl group instead of diphenyl groups.

    N-Phenyl-N-methyl-p-toluenesulfonamide: Similar sulfonamide structure with different substituents.

Uniqueness

4-Methyl-N,N-diphenylbenzenesulfinamide is unique due to its specific combination of a methyl group and diphenyl groups attached to the sulfonamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

6873-89-8

Molecular Formula

C19H17NOS

Molecular Weight

307.4 g/mol

IUPAC Name

4-methyl-N,N-diphenylbenzenesulfinamide

InChI

InChI=1S/C19H17NOS/c1-16-12-14-19(15-13-16)22(21)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

XNYGZHOHJBNSBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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